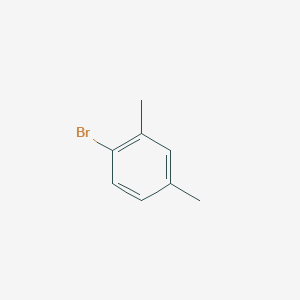

1-Bromo-2,4-dimethylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFLQVNTBBUKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060398 | |

| Record name | 4-Bromo-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-70-0 | |

| Record name | 1-Bromo-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,4-dimethylbenzene (CAS: 583-70-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dimethylbenzene, also known as 4-bromo-m-xylene, is an important halogenated aromatic compound with the CAS number 583-70-0. Its unique structural features, including the presence of a bromine atom and two methyl groups on the benzene (B151609) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a combustible liquid that is colorless to light yellow in appearance.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 583-70-0 | [2] |

| Molecular Formula | C₈H₉Br | [2] |

| Molecular Weight | 185.06 g/mol | [2] |

| Appearance | Clear colourless to light yellow liquid | [1] |

| Density | 1.37 g/mL at 25 °C | [2] |

| Boiling Point | 214 °C | [2] |

| Melting Point | -17 °C | [3] |

| Refractive Index | n20/D 1.551 | [2] |

| Flash Point | 79 °C (closed cup) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents like ether. |

Spectroscopic Data

The structural identification of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [4][5] |

| ¹³C NMR | Spectra available, indicating the number and chemical environment of the carbon atoms. | [4][6] |

| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak and characteristic fragmentation patterns. | [4][7] |

| Infrared (IR) Spectroscopy | IR spectra display characteristic absorption bands for C-H and C-Br bonds. | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of m-xylene (B151644).

Experimental Protocol: Bromination of m-Xylene

This protocol describes the synthesis of this compound from m-xylene using bromine and a Lewis acid catalyst.

Materials:

-

m-Xylene

-

Bromine

-

Iron powder (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bisulfite solution

-

5% dilute alkaline solution

-

Water

Procedure:

-

In a reaction flask, dissolve m-xylene in dichloromethane.

-

Add a catalytic amount of iron powder to the mixture.

-

Slowly add bromine to the reaction mixture at room temperature, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or GC).

-

After the reaction is complete, add a saturated sodium bisulfite solution to quench any unreacted bromine.

-

Separate the organic layer and wash it with a 5% dilute alkaline solution, followed by water until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 97 583-70-0 [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylbromobenzene(583-70-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Benzene, 1-bromo-2,4-dimethyl- [webbook.nist.gov]

physical and chemical properties of 1-Bromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dimethylbenzene, also known as 4-bromo-m-xylene, is an important halogenated aromatic compound. Its utility in organic synthesis is significant, primarily serving as a versatile intermediate for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions. The information presented herein is intended to be a valuable resource for professionals in research, and drug development.

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 583-70-0[2][3] |

| Molecular Formula | C₈H₉Br[2][3] |

| Molecular Weight | 185.06 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Bromo-m-xylene, 2,4-Dimethylbromobenzene, 4-Bromo-1,3-dimethylbenzene[1][2][3] |

| InChI | InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3[2] |

| InChIKey | YSFLQVNTBBUKEA-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(=C(C=C1)Br)C[2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 214 °C | [3] |

| Melting Point | -17 °C | [4] |

| Density | 1.37 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.551 | [3] |

| Solubility | Insoluble in water |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Data |

| ¹H NMR (CDCl₃) | This is a predicted spectrum based on general principles and data for similar compounds. - Aromatic Protons: Signals expected in the range of δ 7.0-7.4 ppm. - Methyl Protons: Two singlets expected around δ 2.2-2.4 ppm. |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 137.4, 137.0, 132.0, 131.7, 128.1, 121.5, 22.8, 20.8 |

| Infrared (IR) | Characteristic peaks would include: - C-H stretching (aromatic and aliphatic) - C=C stretching (aromatic) - C-Br stretching |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peaks expected at m/z 184 and 186 (due to bromine isotopes). |

Logical Relationship of Key Identifiers

Caption: Key identifiers for this compound.

Experimental Protocols

Synthesis of this compound via Bromination of m-Xylene (B151644)

This protocol describes the direct bromination of m-xylene using bromine in the presence of a catalyst.

Materials:

-

m-Xylene

-

Bromine

-

Iron filings or anhydrous ferric chloride (catalyst)

-

Dichloromethane (B109758) (solvent, optional)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium bisulfite solution

-

Anhydrous magnesium sulfate (B86663) or calcium chloride (drying agent)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place m-xylene and a catalytic amount of iron filings or ferric chloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add bromine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until the red color of bromine disappears.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, 5% sodium hydroxide solution (to remove unreacted bromine and HBr), and saturated sodium bisulfite solution (if necessary, to remove residual bromine).

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

FT-IR Spectroscopy

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Instrument Parameters (General):

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

Instrument Parameters (General):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable range to detect the molecular ion and fragment ions (e.g., 40-300 m/z).

-

Chemical Properties and Reactions

This compound is a reactive compound that participates in a variety of organic transformations, most notably in the formation of organometallic reagents and in cross-coupling reactions.

Grignard Reagent Formation

Aryl bromides are common precursors for the synthesis of Grignard reagents. The resulting organomagnesium compound is a potent nucleophile and a strong base.

Caption: Workflow for Grignard reagent formation.

Experimental Protocol for Grignard Reagent Formation:

-

Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Gently heat the flask under a stream of inert gas to activate the magnesium.

-

Allow the flask to cool, then add a small amount of anhydrous diethyl ether or THF.

-

Dissolve this compound in anhydrous ether in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture can be heated to reflux for a short period to ensure complete reaction. The resulting grey solution of the Grignard reagent is then used in subsequent reactions.

Suzuki Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of biaryl compounds.

Caption: Workflow for a typical Suzuki coupling reaction.

Experimental Protocol for Suzuki Coupling:

-

In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., sodium carbonate, potassium phosphate, 2-3 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature typically between 80-110 °C with stirring under an inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Conclusion

This compound is a valuable building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key transformations such as Grignard reagent formation and Suzuki cross-coupling reactions, make it an indispensable tool for the synthesis of a wide range of more complex molecules. The experimental protocols provided in this guide offer a practical framework for the synthesis, analysis, and utilization of this important chemical intermediate. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and the reagents described herein.

References

Synthesis of 1-Bromo-2,4-dimethylbenzene from m-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,4-dimethylbenzene, a key intermediate in the pharmaceutical and fine chemical industries, starting from m-xylene (B151644). This document details the underlying chemical principles, various synthetic methodologies, experimental protocols, and data-driven comparisons of different approaches.

Introduction

This compound, also known as 4-bromo-m-xylene, is a valuable aromatic building block in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on a benzene (B151609) ring, allows for a variety of subsequent chemical transformations, making it a crucial precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound from the readily available and cost-effective starting material, m-xylene, is a process of significant industrial and academic interest. This guide will explore the prevalent methods for this transformation, focusing on the electrophilic aromatic substitution reaction at the core of this synthesis.

Reaction Principle: Electrophilic Aromatic Bromination

The synthesis of this compound from m-xylene is achieved through an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom acts as the electrophile and substitutes a hydrogen atom on the aromatic ring of m-xylene. The two methyl groups on the m-xylene ring are activating, ortho,para-directing groups. This means they increase the rate of the electrophilic substitution reaction and direct the incoming electrophile to the positions ortho and para to themselves.

In the case of m-xylene (1,3-dimethylbenzene), the possible positions for substitution are 2, 4, 5, and 6.

-

Positions 4 and 6 are ortho to one methyl group and para to the other, making them the most electronically activated and sterically accessible sites.[1]

-

Position 2 is ortho to both methyl groups, which leads to significant steric hindrance, making substitution at this position less favorable.[2]

-

Position 5 is meta to both methyl groups and is therefore the least electronically favored position for substitution.

Consequently, the major product of the monobromination of m-xylene is this compound (substitution at position 4), with 1-Bromo-2,6-dimethylbenzene (substitution at position 6) being an identical product due to symmetry.[1] Minor products, such as 2-bromo-1,3-dimethylbenzene and 5-bromo-1,3-dimethylbenzene, may also be formed. Over-bromination can lead to the formation of di-bromo-m-xylene isomers as byproducts.[3]

Synthetic Methodologies and Data

Several methods have been developed for the bromination of m-xylene. The choice of method often depends on factors such as desired yield, selectivity, cost, and environmental considerations. The most common approaches involve the use of molecular bromine with a Lewis acid catalyst or a combination of a bromide source and an oxidizing agent.

Bromination with Molecular Bromine and a Lewis Acid Catalyst

This is the classical and most widely used method for the bromination of aromatic compounds. A Lewis acid catalyst, such as ferric bromide (FeBr₃), ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or iron filings (which are converted to the iron halide in situ), is used to polarize the Br-Br bond, making the bromine more electrophilic.[4]

Table 1: Comparison of Lewis Acid Catalysts for the Bromination of m-Xylene

| Catalyst | Reaction Time | Temperature (°C) | Yield of this compound (%) | Reference |

| AlCl₃ | 1 min | Room Temp. | 83 | [4] |

| GaCl₃ | 1 min | Room Temp. | 15 | [4] |

| GaCl₃ | 12 h | Room Temp. | 30 | [4] |

| Iron/Iodine | 3 h (addition) + overnight | 0 to -5 | 94-97 (based on bromine, for o-xylene) | [5] |

Note: The data for Iron/Iodine is for the bromination of o-xylene (B151617) but provides a relevant benchmark for this type of catalysis.

Bromination using Bromine and an Oxidizing Agent

An alternative approach that avoids the use of molecular bromine directly as the brominating agent involves the in-situ generation of an electrophilic bromine species from a bromide source using an oxidizing agent. This method can offer advantages in terms of handling and safety. A common system is the use of potassium bromate (B103136) (KBrO₃) with bromine in an aqueous medium.

Table 2: Bromination of m-Xylene using Potassium Bromate and Bromine

| Reactants (molar ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| m-xylene (0.1), KBrO₃ (0.017), Br₂ (0.045) | 30 | 12 | 93 | 98 | [3] |

Experimental Protocols

General Protocol for Bromination using Bromine and Iron Catalyst (Adapted from a similar procedure for o-xylene)

Materials:

-

m-Xylene

-

Bromine

-

Iron filings

-

Iodine (crystal)

-

5% Sodium hydroxide (B78521) solution

-

Calcium chloride

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Gas-absorption trap

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, condenser with a gas-absorption trap, and a thermometer, place m-xylene, iron filings, and a crystal of iodine.

-

Cool the stirred mixture in an ice-salt bath to a temperature between 0°C and -5°C.

-

Slowly add bromine dropwise from the dropping funnel over a period of several hours, ensuring the reaction temperature is maintained within the specified range.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Pour the reaction mixture into water.

-

Wash the organic layer successively with water, 5% sodium hydroxide solution (to remove unreacted bromine and HBr), and again with water. A dilute sodium bisulfite solution can also be used for the removal of excess bromine.[5]

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol for Bromination using Potassium Bromate and Bromine

Materials:

-

m-Xylene

-

Potassium bromate (KBrO₃)

-

Bromine

-

Sodium hydroxide solution

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a mixture of m-xylene, potassium bromate, and water.

-

With stirring, add bromine dropwise to the mixture over a period of 30 minutes, maintaining the reaction temperature at 30°C.

-

After the addition is complete, continue to stir the reaction mixture for 12 hours at room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with an aqueous solution of sodium hydroxide and then with water.

-

Dry the organic layer.

-

Distill the crude product under atmospheric pressure, collecting the fraction boiling at 203-205°C to yield this compound.[3]

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of m-xylene.

Caption: Electrophilic aromatic bromination of m-xylene.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from m-xylene is a well-established and efficient process, primarily relying on electrophilic aromatic bromination. The choice of catalyst and reaction conditions can be tailored to optimize yield and selectivity while minimizing the formation of isomers and di-brominated byproducts. The protocols provided in this guide, along with the comparative data, offer a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate. Careful control of temperature and stoichiometry are key parameters for achieving high yields of the desired product.

References

- 1. 2-Bromo-m-xylene | High-Purity Aryl Reagent [benchchem.com]

- 2. What products are formed when the following compound class 11 chemistry CBSE [vedantu.com]

- 3. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safety and Handling of 1-Bromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-bromo-2,4-dimethylbenzene (CAS No. 583-70-0), also known as 4-bromo-m-xylene. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is a combustible liquid that is harmful if swallowed or inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [5][6] |

| Molecular Weight | 185.06 g/mol | [4][5] |

| Appearance | Colorless crystals or a clear colorless liquid | [4] |

| Boiling Point | 210-220 °C | [4] |

| Density | 1.4 g/cm³ | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [7] |

| Storage Temperature | Room temperature | [6] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid all personal contact, including inhalation of vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[1]

Storage:

-

Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from heat, sparks, and flame.[1]

-

Store in a location with an accessible safety shower and eye wash station.[3]

Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to protect personnel. The following PPE is recommended when handling this compound:

-

Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[1] If ventilation is inadequate or if there is a risk of inhaling vapors, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).[7][8]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[8] Get medical attention.[1] |

| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][2] If skin irritation or a rash occurs, get medical advice.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[2] |

| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2] |

Accidental Release Measures

In the case of a spill, immediate and appropriate action is necessary to prevent further hazards.

Minor Spills:

-

Remove all ignition sources.[2]

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2]

-

Collect the absorbed material and place it in a suitable, labeled container for disposal.[2]

-

Clean the spill area thoroughly.

Major Spills:

-

Evacuate the area immediately and move upwind.[2]

-

Alert the appropriate emergency response team.[2]

-

Prevent the spill from entering drains or waterways.[2]

-

Only trained personnel with appropriate protective equipment should attempt to clean up a major spill.

Fire-Fighting Measures

This compound is a combustible liquid.[1]

-

Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide, or water spray (for large fires only).[2] Water mist may be used to cool closed containers.[1]

-

Unsuitable Extinguishing Media: Avoid spraying water directly onto liquid pools.[2]

-

Specific Hazards: Heating may cause containers to rupture violently.[2] Combustion may produce irritating and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[1][2]

-

Protective Equipment for Firefighters: Wear full body protective clothing and self-contained breathing apparatus (SCBA).[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[1] Contaminated materials from a spill cleanup should be placed in sealed, labeled containers for proper waste disposal.[2]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][5] The target organ is the respiratory system.[1]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No information was available in the search results to indicate that this chemical has carcinogenic, mutagenic, or reproductive effects.[1]

Experimental Protocols

Detailed, chemical-specific experimental protocols are not available. However, the following general protocols, based on best practices for handling similar hazardous chemicals, should be followed.

Protocol for a Standard Reaction Setup:

-

Preparation: Before starting, ensure the work area, specifically the fume hood, is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and operational.

-

PPE: Don the required personal protective equipment: safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling: Dispense this compound within the fume hood. Use a clean, dry syringe or pipette for liquid transfer. Ensure the container is sealed immediately after use.

-

Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

-

Monitoring: Continuously monitor the reaction for any unexpected changes.

-

Work-up: Upon completion, quench the reaction carefully under the fume hood.

-

Waste Disposal: Segregate and dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.

-

Decontamination: Clean all glassware and the work surface thoroughly.

Protocol for Decontamination after a Minor Spill:

-

Containment: After containing the spill with an absorbent material as described in Section 6, carefully collect the contaminated material using non-sparking tools.

-

Initial Cleaning: Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol (B145695) or isopropanol), working from the outside of the spill towards the center.

-

Washing: Wash the area with soap and water.

-

Final Rinse: Rinse the area with clean water.

-

Drying: Allow the area to dry completely.

-

Waste: Dispose of all cleaning materials as hazardous waste.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. file.chemscene.com [file.chemscene.com]

- 4. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound 97 583-70-0 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Solubility of 1-Bromo-2,4-dimethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of 1-Bromo-2,4-dimethylbenzene (also known as 4-Bromo-m-xylene). It includes known physical properties, qualitative solubility data, and a comprehensive experimental protocol for the quantitative determination of solubility. This guide is intended to serve as a valuable resource for laboratory and development settings where this compound is utilized.

Compound Profile: this compound

This compound is an aromatic organic compound with the chemical formula C₈H₉Br. It is classified as a combustible liquid and presents as a liquid at room temperature.[1] Understanding its physical and chemical properties is essential for its effective use in synthesis and formulation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 583-70-0 | [3] |

| Molecular Formula | C₈H₉Br | [3] |

| Molecular Weight | 185.06 g/mol | [3] |

| Form | Liquid | |

| Density | 1.37 g/mL at 25 °C | |

| Boiling Point | 214 °C | |

| Refractive Index | n20/D 1.551 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Synonyms | 4-Bromo-m-xylene, 2,4-Dimethylbromobenzene | [1][3] |

Solubility Characteristics

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble / Miscible | The nonpolar nature of both solute and solvent leads to favorable intermolecular interactions.[4] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble / Miscible | These solvents have sufficient nonpolar character to dissolve the compound effectively. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The presence of a polar hydroxyl group may limit solubility compared to nonpolar solvents. |

| Highly Polar | Water | Insoluble | The significant difference in polarity results in poor solvation.[5] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][6][7] It is a reliable technique for generating accurate data for formulation and development purposes.[8][9]

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Glass vials or flasks with airtight seals

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC-UV, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Seal the flasks securely to prevent solvent evaporation.

-

Place the flasks in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7][8]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the undissolved solute to settle.[6]

-

Carefully remove an aliquot of the supernatant (the clear, saturated solution). This must be done without disturbing the excess solute.

-

Separate any remaining undissolved material from the aliquot by either centrifugation or filtration through a chemically resistant filter (e.g., PTFE).[7] This step is crucial to avoid artificially high concentration measurements.

-

-

Quantification:

-

Accurately dilute the clear, saturated aliquot with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method like GC or HPLC-UV.[7][8]

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its response on the calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

This compound is considered a hazardous chemical.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][10]

-

Handling: Use only outdoors or in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[1][11] Avoid breathing vapors or mists.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store away from heat, sparks, open flames, and strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-Bromo-2,4-dimethylbenzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It consolidates key data into structured tables, presents detailed experimental protocols for its synthesis and analysis, and includes visualizations of its synthetic pathway.

Molecular Structure and Properties

This compound, also known as 4-Bromo-m-xylene, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with a bromine atom and two methyl groups at positions 1, 2, and 4, respectively.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉Br[1] |

| Molecular Weight | 185.06 g/mol [2][3][4][5] |

| CAS Number | 583-70-0[1][2][3][4] |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-m-xylene, 2,4-Dimethylbromobenzene[1][2] |

| Appearance | Liquid[1][2] |

| Density | 1.37 g/mL at 25 °C[2] |

| Boiling Point | 214 °C[2] |

| Refractive Index | n20/D 1.551[2] |

| InChI Key | YSFLQVNTBBUKEA-UHFFFAOYSA-N[1][2] |

| SMILES | Cc1ccc(Br)c(C)c1[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly via the electrophilic bromination of m-xylene (B151644) or from 2,4-dimethylbenzoic acid.

Electrophilic Bromination of m-Xylene

The direct bromination of m-xylene is a common method for synthesizing this compound. The methyl groups are ortho-, para-directing, and the bromine atom is introduced at the position that is para to one methyl group and ortho to the other, which is sterically and electronically favored.

Synthesis from 2,4-Dimethylbenzoic Acid

An alternative synthesis route involves the Hunsdiecker-type reaction of 2,4-dimethylbenzoic acid.

Experimental Protocols

Synthesis via Electrophilic Bromination of m-Xylene (General Procedure)

This protocol is based on general methods for the bromination of aromatic compounds.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add m-xylene (1 equivalent) and a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromination: Slowly add bromine (1 equivalent) dropwise to the stirred solution at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any unreacted bromine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Synthesis from 2,4-Dimethylbenzoic Acid

A reported procedure for this synthesis is as follows:

-

Reaction Mixture: Combine 2,4-dimethylbenzoic acid (0.50 mmol, 1.0 equiv) and tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) (1.0 mmol, 2.0 equiv).

-

Reaction Conditions: Heat the mixture at 100 °C for 16 hours.

-

Purification: After the reaction, purify the mixture by column chromatography using 100% hexane (B92381) as the eluent.

-

Isolation: Remove the solvent in vacuo to obtain the product as a yellow oil. This method has been reported to yield the desired product in 80% yield.

Spectroscopic Data and Analysis

The structure of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available, typically run on a Varian A-60D instrument.[6] Expected signals for aromatic protons and two distinct methyl groups. |

| ¹³C NMR | Chemical shifts (CDCl₃, 126 MHz): δ 137.4, 137.0, 132.0, 131.7, 128.1, 121.5, 22.8, 20.8 ppm. |

| IR Spectroscopy | Typically run as a neat liquid between salt plates (e.g., NaCl or KBr) or using an ATR accessory.[6] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 184 and 186 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Base Peak: m/z 105 ([M-Br]⁺).[7] |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.

Expected Spectra:

-

¹H NMR: The spectrum will show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, and two singlets in the aliphatic region (around 2.2-2.4 ppm) for the two non-equivalent methyl groups.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will appear at a characteristic chemical shift, and the other aromatic and methyl carbons will also have distinct resonances.

Infrared (IR) Spectroscopy

Experimental Protocol (General):

-

Sample Preparation: As a liquid, the sample can be analyzed neat. A drop of the liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.

Mass Spectrometry (MS)

Experimental Protocol (General):

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.

-

Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M⁺ and M+2 peaks of nearly equal intensity). The base peak at m/z 105 corresponds to the loss of the bromine atom, forming a stable dimethylphenyl cation.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. For instance, it has been used in gold-catalyzed coupling reactions and in the synthesis of aromatic nitriles.[2]

Safety Information

This compound is classified as a warning-level hazard. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical and physical properties, synthetic methodologies, and comprehensive spectroscopic analysis. The structured data and detailed protocols are intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective use of this versatile chemical intermediate.

References

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 1,5-Dibromo-2,4-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. edinst.com [edinst.com]

- 7. jascoinc.com [jascoinc.com]

Reactivity of the C-Br Bond in 1-Bromo-2,4-dimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dimethylbenzene, also known as 4-bromo-m-xylene, is an important aromatic building block in organic synthesis. The reactivity of its carbon-bromine (C-Br) bond is of central importance to its utility, enabling a wide array of cross-coupling and organometallic reactions. This technical guide provides a comprehensive overview of the C-Br bond reactivity in this molecule, focusing on key transformations relevant to pharmaceutical and materials science research. We will delve into quantitative reactivity data, detailed experimental protocols for seminal reactions, and visual representations of the underlying chemical processes.

Core Concepts: The Nature of the C-Br Bond

The C-Br bond in this compound is a typical aryl-halogen bond, characterized by its strength and susceptibility to cleavage by transition metal catalysts or under conditions that favor the formation of organometallic reagents. The presence of two electron-donating methyl groups on the benzene (B151609) ring influences the electron density of the aromatic system and, consequently, the reactivity of the C-Br bond.

Quantitative Reactivity Data

Table 1: C-Br Bond Dissociation Energies of Representative Aryl Bromides

| Compound | Bond Dissociation Energy (kcal/mol) |

| Bromobenzene (B47551) | ~81 |

| 4-Bromotoluene | ~80 |

| This compound | Estimated ~79-80 |

Kinetic studies of Suzuki-Miyaura cross-coupling reactions with various substituted bromobenzenes indicate that electron-donating groups can influence the rate of oxidative addition to the palladium catalyst. While specific kinetic data for this compound is scarce, the general trend suggests a reactivity comparable to or slightly higher than that of bromobenzene.

Table 2: Relative Reaction Rates in Suzuki-Miyaura Coupling

| Aryl Bromide | Relative Rate |

| 4-Bromoanisole | 1.5 |

| 4-Bromotoluene | 1.2 |

| Bromobenzene | 1.0 |

| 4-Bromobenzonitrile | 0.7 |

| This compound | Estimated ~1.1-1.3 |

Key Reactions and Experimental Protocols

The C-Br bond in this compound is a versatile handle for a variety of synthetic transformations. Below are detailed protocols for three fundamental reactions.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds.

Experimental Protocol: Synthesis of 2,4-Dimethylbiphenyl

-

Materials:

-

This compound (1.0 mmol, 185 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (B28343) (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 2,4-dimethylbiphenyl.

-

Reaction Yield Data for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |

| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 6 | >95 |

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.

Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)aniline

-

Materials:

-

This compound (1.0 mmol, 185 mg)

-

Aniline (1.2 mmol, 112 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

-

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add this compound and aniline.

-

Add anhydrous toluene.

-

Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

-

Reaction Yield Data for Buchwald-Hartwig Amination of Substituted Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 |

| Bromobenzene | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~95 |

| 4-Bromotoluene | Aniline | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 100 | 12 | >95 |

Grignard Reagent Formation

The formation of an organomagnesium halide (Grignard reagent) is a classic method to activate the C-Br bond for nucleophilic attack.

Experimental Protocol: Preparation of (2,4-dimethylphenyl)magnesium bromide

-

Materials:

-

This compound (10 mmol, 1.85 g)

-

Magnesium turnings (12 mmol, 290 mg)

-

Anhydrous tetrahydrofuran (B95107) (THF, 20 mL)

-

A small crystal of iodine

-

-

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon or nitrogen.

-

Add the magnesium turnings and the iodine crystal to the flask.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated by gentle heating or the addition of an activator if necessary (indicated by the disappearance of the iodine color and the formation of a cloudy solution).

-

Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

-

The resulting dark grey to brown solution of (2,4-dimethylphenyl)magnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.

-

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Grignard Reagent Formation Workflow

Caption: Experimental workflow for the formation of a Grignard reagent.

Conclusion

The C-Br bond in this compound offers a reliable and versatile entry point for a multitude of chemical transformations. Its reactivity, influenced by the presence of two methyl groups, makes it an excellent substrate for widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as for the formation of Grignard reagents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

The Versatility of 1-Bromo-2,4-dimethylbenzene in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 22, 2025 – 1-Bromo-2,4-dimethylbenzene, a readily available substituted aromatic bromide, has emerged as a versatile building block in organic synthesis. Its unique substitution pattern and the reactivity of the carbon-bromine bond make it a valuable precursor for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its key applications, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in the field of drug development.

Core Applications in Cross-Coupling Reactions

This compound serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. This compound can be effectively coupled with a range of arylboronic acids to generate substituted biphenyls.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 8 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 10 | 88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water, 4:1, 5 mL), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals, as the aniline (B41778) moiety is a common feature in many drug molecules. The Buchwald-Hartwig amination provides a direct route to N-arylated amines from aryl halides. This compound reacts efficiently with a variety of primary and secondary amines.[2][3]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 89 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 92 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol) are combined. The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[4]

References

The Strategic Incorporation of 1-Bromo-2,4-dimethylbenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-dimethylbenzene, a readily available substituted aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactivity profile make it an ideal starting material for the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of the potent MEK inhibitor, Trametinib. This document will detail the key chemical transformations, provide representative experimental protocols, and present quantitative biological data to illustrate the significance of this building block in modern drug discovery.

Introduction: The Utility of the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl group, derived from this compound, is a common structural motif in a variety of biologically active compounds. The presence of the two methyl groups provides a degree of steric bulk and lipophilicity that can significantly influence a molecule's binding affinity and selectivity for its biological target. Furthermore, the bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of complex drug molecules.

Key Synthetic Transformations

The synthetic utility of this compound in medicinal chemistry is primarily realized through two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the facile construction of arylamines and biaryl compounds, respectively, which are key structural components of many pharmaceuticals.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction enables the coupling of an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This transformation is instrumental in the synthesis of N-aryl scaffolds found in numerous kinase inhibitors and other therapeutic agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another indispensable tool for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and heteroaryl-aryl structures. In this reaction, this compound can be coupled with a variety of boronic acids or esters to introduce the 2,4-dimethylphenyl moiety into a target molecule.

Application in the Synthesis of Trametinib

A prime example of the strategic use of a 2,4-dimethylphenyl precursor is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). Trametinib is an FDA-approved drug for the treatment of various cancers, particularly those with BRAF V600E or V600K mutations. The 2,4-dimethylphenyl group in Trametinib plays a crucial role in its binding to the allosteric pocket of the MEK protein.

Retrosynthetic Analysis and the Role of this compound

A plausible retrosynthetic analysis of a key intermediate for Trametinib highlights the importance of this compound. The synthesis of the N-(2,4-dimethylphenyl)pyridin-3-amine core can be achieved via a Buchwald-Hartwig amination between this compound and a suitable aminopyridine derivative.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound and the synthesis of a crucial intermediate for Trametinib.

Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic aminopyridine.

Materials:

-

This compound (1.0 equiv)

-

Aminopyridine derivative (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous Toluene (B28343)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the aminopyridine derivative, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2,4-dimethylphenyl)aminopyridine derivative.

Quantitative Data:

Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This intermediate is another crucial component for the final assembly of Trametinib.

Materials:

-

2-Fluoro-4-iodoaniline (B146158) (1.0 equiv)

-

Cyclopropyl (B3062369) isocyanate (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 2-fluoro-4-iodoaniline in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyclopropyl isocyanate dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

Biological Activity and the Role of the 2,4-Dimethylphenyl Moiety

Trametinib is a potent inhibitor of MEK1 and MEK2. The 2,4-dimethylphenyl group plays a significant role in its high affinity and allosteric mechanism of action.

Quantitative Biological Data

The following table summarizes the inhibitory activity of Trametinib against MEK1/2 and its anti-proliferative effects in various cancer cell lines.

| Target/Cell Line | Mutation Status | IC₅₀ (nM) | Reference |

| MEK1 (cell-free) | - | 0.92 | [2] |

| MEK2 (cell-free) | - | 1.8 | [2] |

| Cal62 | BRAF V600E | 0.96 | [3] |

| BHT101 | BRAF V600E | 2.04 | [3] |

| BCPAP | BRAF V600E | 0.82 | [3] |

| HT-29 | BRAF V600E | 0.48 - 36 | [2] |

| COLO205 | BRAF V600E | 0.48 - 36 | [2] |

| BON1 | - | 0.44 | [4] |

| QGP-1 | - | 6.359 | [4] |

| NCI-H727 | - | 84.12 | [4] |

The MAPK/ERK Signaling Pathway and Trametinib's Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving cancer growth. Trametinib acts as an allosteric inhibitor of MEK1 and MEK2, binding to a pocket adjacent to the ATP-binding site. This binding event locks the kinase in an inactive conformation, preventing its phosphorylation by RAF and subsequent activation of ERK.

Role of the 2,4-Dimethylphenyl Group in MEK Binding

X-ray crystallography studies have revealed the precise binding mode of Trametinib within the allosteric pocket of MEK. The 2,4-dimethylphenyl moiety is a key pharmacophore that contributes significantly to the drug's affinity and selectivity. This group is situated in a hydrophobic pocket within the MEK protein. The methyl groups engage in favorable van der Waals interactions with nonpolar amino acid residues, enhancing the overall binding energy. Specifically, the 2,4-dimethylphenyl group packs against hydrophobic residues at the C-terminus of helix αC and the beginning of β-strand 4 in MEK1, including Leu118, Val127, and Phe129.[5] This hydrophobic interaction is crucial for anchoring the inhibitor in the allosteric site and contributes to its high potency.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its utility is exemplified in the synthesis of the MEK inhibitor Trametinib, where the derived 2,4-dimethylphenyl moiety plays a critical role in achieving high-affinity binding to the allosteric site of the target protein. The key to its successful application lies in the robust and versatile palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which enable the efficient construction of the complex molecular architecture of modern targeted therapies. A thorough understanding of the synthetic routes and the structure-activity relationships involving this building block is essential for the continued development of novel and effective therapeutic agents.

References

A Technical Guide to 1-Bromo-2,4-dimethylbenzene for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, Quality Control, and Applications in Pharmaceutical Research.

This technical guide provides a comprehensive overview of 1-Bromo-2,4-dimethylbenzene (also known as 4-Bromo-m-xylene), a key building block for researchers, medicinal chemists, and professionals in the drug development sector. This document details its commercial availability, key suppliers, typical purity specifications, and common synthetic routes, including potential impurities. Furthermore, it explores its application in the synthesis of pharmaceutical compounds, focusing on its role in modern cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The compound is typically offered at purities of 97% or higher, with some suppliers providing grades of ≥98%. For specific research and development needs, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity profiles.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name(s) | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound, 4-Bromo-m-xylene | 583-70-0 | 97%, technical grade | Grams to Kilograms |

| Thermo Fisher Scientific (Alfa Aesar) | 4-Bromo-m-xylene | 583-70-0 | 97% | Grams to Kilograms |

| CymitQuimica | This compound | 583-70-0 | 98% | Grams to Kilograms |

| ChemScene | This compound | 583-70-0 | ≥98% | Milligrams to Grams |

| Manchester Organics | This compound | 583-70-0 | Inquire for purity | Grams to Kilograms (Lead time may apply) |

| Santa Cruz Biotechnology | This compound | 583-70-0 | 97% | Grams |

| Halochem | 4-Bromo-m-xylene | 583-70-0 | 98% Min | Inquire for quantities |

| TCI Chemicals | 4-Bromo-m-xylene | 583-70-0 | >97.0% (GC) | Grams to Kilograms |

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities that could impact downstream applications, particularly in drug development where stringent purity requirements are in place.

Common Synthetic Routes

The two primary industrial methods for the synthesis of this compound are: